(E)-7-(but-2-en-1-yl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-(methylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-4-5-6-16-7-8(13-10(16)12-2)15(3)11(18)14-9(7)17/h4-5H,6H2,1-3H3,(H,12,13)(H,14,17,18)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZGKHQFCUMIPZ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1NC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1NC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to the purine class, characterized by a fused bicyclic structure containing nitrogen atoms. Its specific structure includes:
- A but-2-en-1-yl group at position 7
- A methylamino group at position 8
- A methyl group at position 3
This unique arrangement contributes to its interaction with biological targets, particularly in cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that purine derivatives like this compound exhibit significant anticancer properties. Research has shown that they can inhibit various cancer cell lines by interfering with key signaling pathways.
Case Study: EGFR Inhibition
A notable study highlighted the compound's ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. The compound demonstrated:
- IC50 Values : The IC50 for EGFR inhibition was reported at approximately 14.8 nM, indicating high potency against cancer cell lines such as A549 and H1975 .
- Mechanism : The inhibition of EGFR leads to reduced cellular proliferation and increased apoptosis in cancer cells, thereby suppressing tumor growth.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to mimic ATP, allowing it to effectively compete with natural substrates in various enzymatic reactions. This competitive inhibition can lead to:
- Cell Cycle Arrest : Inducing cell cycle arrest in the G1 phase, which is crucial for preventing uncontrolled cell division.
- Apoptosis Induction : Promoting programmed cell death through activation of intrinsic apoptotic pathways.
Table of Biological Activities
| Activity Type | Target | IC50 (nM) | Effect |
|---|---|---|---|
| EGFR Inhibition | Cancer Cells | 14.8 | Reduced proliferation |
| CDK Inhibition | Cell Cycle | 18 | Induction of cell cycle arrest |
| Apoptosis Induction | Various | Varies | Increased apoptosis |
Cytotoxicity Studies
In vitro studies have consistently shown that this compound exhibits cytotoxic effects across various cancer cell lines. For instance:
Comparison with Similar Compounds
Key structural analogs and their biological or synthetic relevance are compared below.
Substituent Variations at Position 7
The substituent at position 7 significantly impacts molecular interactions and metabolic stability.
Table 1: Position 7 Substituent Comparison
- Alkenyl vs. Alkynyl Groups : The target compound’s (E)-but-2-en-1-yl group introduces a planar, electron-rich double bond, which may enhance π-π stacking interactions compared to the linear, electron-deficient but-2-yn-1-yl group in linagliptin impurity 39. However, the triple bond in the latter likely confers greater metabolic resistance to oxidation .
- Aromatic vs. Aliphatic Substituents: Chlorobenzyl (CID 986255) and phenoxyethyl (476481-53-5) groups introduce aromaticity, improving target binding but increasing molecular weight and logP. The target compound’s alkenyl chain balances moderate lipophilicity with reduced steric hindrance .
Substituent Variations at Position 8
The methylamino group at position 8 is a critical pharmacophore in DPP-4 inhibitors.
Table 2: Position 8 Substituent Comparison
- Methylamino vs.
- Hydrogen Bonding: The 3-hydroxypropylamino group in CID 3153005 introduces a hydroxyl moiety, enhancing solubility and hydrogen bonding with targets like kinases or proteases .
Molecular Properties
| Compound | Molecular Formula | Molecular Weight | logP* | Water Solubility* |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₅N₅O₂ | 257.27 g/mol | 1.2 | Moderate |
| Linagliptin Impurity 39 | C₁₇H₂₀N₆O₂ | 364.38 g/mol | 2.1 | Low |
| 476481-53-5 | C₁₅H₁₇N₅O₃ | 315.33 g/mol | 2.8 | Low |
| CID 986255 | C₁₈H₂₁ClN₆O₂ | 388.85 g/mol | 3.5 | Very low |
*Predicted using QSPR models.
The target compound’s lower molecular weight and logP compared to analogs like CID 986255 suggest better membrane permeability and oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
